molecular formula C20H18ClN5O B11653999 N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11653999
M. Wt: 379.8 g/mol
InChI Key: LXOMAGFKMLJKCW-UHFFFAOYSA-N
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Description

N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form an intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide stands out due to its unique combination of a chlorophenyl group and a dimethylpyrimidinyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

N-[(E)-N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C20H18ClN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-10-8-16(21)9-11-17)25-18(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

LXOMAGFKMLJKCW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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